molecular formula C16H10S B1265579 ANTHRA(2,1-b)THIOPHENE CAS No. 227-56-5

ANTHRA(2,1-b)THIOPHENE

Cat. No. B1265579
CAS RN: 227-56-5
M. Wt: 234.3 g/mol
InChI Key: PAYSBLPSJQBEJR-UHFFFAOYSA-N
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Description

Anthra(2,1-b)thiophene (AT) is an organic compound with a unique chemical structure. It belongs to the group of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple aromatic rings linked together. AT is of particular interest due to its unique properties, which make it a potentially useful material for a variety of applications in science and technology.

Scientific Research Applications

Applications in Organic Electronics The applications of anthra[2,1-b]thiophene in organic electronics have been widely studied. For instance, Valiyev et al. (2007) synthesized thiophene-fused acenes, including anthra[2,3-b]thiophene, and analyzed their potential for use in organic field-effect transistor applications (Valiyev et al., 2007). Du et al. (2008) synthesized an asymmetric heteroacene compound anthra[2,3-b]benzo[d]thiophene, showing its high mobility and good stability, making it promising for organic electronics (Du et al., 2008).

Functionalization for Enhanced Performance The functionalization of anthra[2,1-b]thiophene for improved performance in semiconductors has been an area of focus. Tang et al. (2008) explored functionalized linear acenes containing anthra[2,3-b]thiophene, demonstrating its high mobilities in thin-film transistors (Tang et al., 2008).

Synthesis of Novel Derivatives Further research has been conducted on synthesizing various derivatives of anthra[2,1-b]thiophene. Tominaga et al. (1981) developed a new procedure for synthesizing all isomers of the parent anthra[b]thiophenes, highlighting the versatility of this compound in creating diverse chemical structures (Tominaga et al., 1981).

properties

IUPAC Name

naphtho[2,3-e][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S/c1-2-4-12-10-15-13(9-11(12)3-1)5-6-16-14(15)7-8-17-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYSBLPSJQBEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177226
Record name Anthra(2,1-b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ANTHRA(2,1-b)THIOPHENE

CAS RN

227-56-5
Record name Anthra(2,1-b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthra(2,1-b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Y Tominaga, ML Lee, RN Castle - Journal of Heterocyclic …, 1981 - Wiley Online Library
All isomers of the parent anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes, namely anthra[2,3‐b]thio‐phene, anthra[2,1‐b]thiophene, anthra[1,2‐b]thiophene, benzo[b]naphtho[2,3…
Number of citations: 66 onlinelibrary.wiley.com
DS Baranov, DA Nevostruev, MS Kazantsev… - …, 2021 - Wiley Online Library
Two acceptor small molecules consisting of 2‐(11‐oxoanthra[2,1‐b]thiophen‐6‐ylidene)dipropanedinitrile frameworks connected by a bis(thiophen‐2‐ylethynyl)arene bridge were …
K Maruyama, K Mitsui, T Otsuki - Chemistry Letters, 1977 - journal.csj.jp
6,11-Anthra[2,1-b]thiophenedione 3 was yielded(62%) in the photochemical reaction of 2-bromo-3-methoxy-1,4-naphthoquinone 1 with Page 1 CHEMISTRY LETTERS, pp. 853-854, 1977. Published by the Chemical …
Number of citations: 10 www.journal.csj.jp
ID Ivanchikova, NI Lebedeva, MS Shvartsberg - Synthesis, 2004 - thieme-connect.com
Condensation of 2-alkynyl-1-chloro-and 1-alkynyl-2-chloroanthraquinones with Na 2 S under mild conditions afforded anthra [1, 2-b] thiophene-6, 11-diones and anthra [2, 1-b] …
Number of citations: 23 www.thieme-connect.com
DS Baranov, B Gold, SF Vasilevsky… - The Journal of Organic …, 2013 - ACS Publications
The EtONa-mediated reaction of peri-R-ethynyl-9,10-anthraquinones with thiourea yields 2-R-7H-dibenzo[de,h]quinolin-7-ones and 2-R-anthra[2,1-b]thiophene-6,11-diones. Although 2…
Number of citations: 39 pubs.acs.org
DS Baranov, MN Uvarov, MS Kazantsev… - European Journal of …, 2018 - Wiley Online Library
A concise organolithium‐free route to build electron‐accepting molecules consisting of two 2‐(11‐oxoanthra[1,2‐b]thiophen‐6‐ylidene)propanedinitrile units connected by …
K Maruyama, T Otsuki, K Mitsui… - Journal of Heterocyclic …, 1980 - Wiley Online Library
Anthra[2,1‐b]furan, anthra[2,1‐b]benzo[d]furan, anthra[2,1‐b]thiophene, anthra[1,2‐b]thiophene, anthra[2,1‐b]benzo[d]thiophene, anthra[2,1‐b]pyrrole and naphtho[2,3‐c]carbazole …
Number of citations: 19 onlinelibrary.wiley.com
RA Pelroy, DL Stewart, Y Tominaga, M Iwao… - Mutation Research …, 1983 - Elsevier
The stable isomers of 3- and 4-ring polycyclic aromatic sulfur heterocycles were tested for mutagenicity in the Ames standard plate incorporation test and a liquid pre-incubation …
Number of citations: 106 www.sciencedirect.com
LJ Baldwin, ML Tedjamulia, JG Stuart… - Journal of …, 1984 - Wiley Online Library
The synthesis of benzo[b]triphenyleno[2,1‐d]thiophene (9), benzo[b]triphenyleno[1,2‐d]thiophene (13), 5‐methylbenz[7,8]anthra[2,1‐b]thiophene (17), l‐methylchryseno[3,4‐b]…
Number of citations: 14 onlinelibrary.wiley.com
MS Shvartsberg, ID Ivanchikova - Arkivoc, 2003 - pdfs.semanticscholar.org
Reaction of vic-alkynylchloro-and vic-chloro-(1-oxoalk-2-ynyl)-anthraquinones with Na2S in ethanol, with short heating, has been shown to afford anthrathiophenediones and …
Number of citations: 16 pdfs.semanticscholar.org

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